1-(2,4-Dimethoxyphenyl)guanidine
Description
¹H NMR Spectroscopy
Key signals (in DMSO-d₆, δ ppm):
- Methoxy protons : Two singlets at δ 3.72 (2-OCH₃) and 3.85 (4-OCH₃).
- Aromatic protons :
- H-3 and H-5: Doublet at δ 6.42 (J = 8.5 Hz).
- H-6: Doublet of doublets at δ 7.21 (J = 8.5, 2.1 Hz).
- Guanidine NH : Broad singlet at δ 6.98–7.15 (exchangeable protons).
IR Spectroscopy
- N–H stretch: 3350–3250 cm⁻¹ (guanidine NH).
- C=N stretch: 1650–1600 cm⁻¹ (conjugated guanidine).
- C–O–C asymmetric stretch: 1250–1050 cm⁻¹ (methoxy groups).
Mass Spectrometry
- Molecular ion : m/z 195.22 [M+H]⁺.
- Fragmentation pattern:
- Loss of –OCH₃ (m/z 165).
- Cleavage of guanidine moiety (m/z 121 for C₇H₇O₂⁺).
Crystallographic Studies and X-ray Diffraction Data
No single-crystal X-ray data for this compound exist in public databases. However, analogous guanidine derivatives exhibit:
- Hydrogen-bonded networks : Guanidine NH groups form N–H···N interactions with adjacent molecules (distance: 2.8–3.0 Å).
- Methoxy packing : Parallel-displaced π-stacking of aromatic rings with interplanar distances of 3.4–3.6 Å.
Predicted unit cell parameters (DFT-optimized) :
- Space group: P2₁/c.
- a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 105.3°.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-6-3-4-7(12-9(10)11)8(5-6)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORJLJHXPWFVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Material: Aromatic amines substituted with methoxy groups at the 2 and 4 positions on phenyl rings.
- Reagents: Boc-protected S-methylisothiourea or similar guanidinylation reagents.
- Reaction Conditions: Typically performed under high dilution to favor mono-guanidinylation, with the reaction carried out in solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
- Procedure: The aromatic amine reacts with the guanidinylating reagent in the presence of a base like triethylamine, facilitating the formation of the guanidine moiety attached to the aromatic ring.
Research Findings:
- A study demonstrated that using Goodman’s reagent (a Boc-protected S-methylisothiourea derivative) under controlled conditions yields high purity guanidine derivatives with aromatic substitution, including 2,4-dimethoxyphenyl groups.
- The reaction typically requires subsequent deprotection steps (e.g., TFA treatment) to reveal the free guanidine group.
Aromatic Nucleophilic Substitution and Guanidinylation via Cross-Coupling
Another prominent method involves the use of cross-coupling reactions, particularly Suzuki-Miyaura coupling, to introduce aromatic groups onto a guanidine core, followed by functionalization to incorporate the 2,4-dimethoxyphenyl group.
Methodology:
- Starting Material: 6-Chloropyridine derivatives or similar heteroaromatic compounds bearing a guanidine precursor.
- Reagents: Aryl boronic acids (specifically 2,4-dimethoxyphenyl boronic acids), palladium catalysts (Pd(OAc)₂, Pd(PPh₃)₄), and bases such as potassium carbonate.
- Reaction Conditions: Reactions are generally performed under inert atmosphere (nitrogen or argon) at elevated temperatures (50–80°C).
- Procedure: The Suzuki-Miyaura coupling introduces the 2,4-dimethoxyphenyl group onto the heteroaromatic core, which is then guanylated using reagents like di-Boc-S-methylisothiourea, followed by deprotection to yield the target guanidine.
Research Findings:
- This approach allows rapid diversification of the aromatic moiety attached to the guanidine, enabling the synthesis of various derivatives with potential biological activity.
- The reaction yields are typically high (>80%) when optimized, and the method is compatible with various substituents on the aromatic ring.
Multi-step Synthesis from Precursors such as Homogentisic Acid Lactone
A more complex route involves the synthesis starting from precursors like homogentisic acid lactone, which can be transformed into the desired guanidine derivative through multiple steps, including oxidation, lactone opening, and guanidinylation.
Methodology:
- Starting Material: Homogentisic acid lactone derived from 2,5-dimethoxyphenylacetic acid.
- Reaction Steps:
- Oxidation to form reactive intermediates.
- Opening of the lactone ring to generate amino acid derivatives.
- Guanylation using reagents like S-methylisothiourea derivatives.
- Reaction Conditions: Reactions are performed under reflux in solvents such as acetic acid, with purification via chromatography.
Research Findings:
- This pathway offers a route to more complex guanidine derivatives with aromatic substitution, though it is less direct and involves multiple purification steps.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Guanidinylation | Aromatic amines (2,4-dimethoxyphenyl derivatives) | Boc-protected S-methylisothiourea | Room temp to mild heating, inert atmosphere | Simple, high yield, versatile | Requires prior amine synthesis |
| Cross-Coupling (Suzuki-Miyaura) | Halogenated heteroaromatics + 2,4-dimethoxyphenyl boronic acid | Pd catalysts, bases | 50–80°C, inert atmosphere | Diversification, high efficiency | Multi-step, catalyst-sensitive |
| Multi-step from Homogentisic Acid Lactone | Homogentisic acid lactone | Oxidants, guanidinylation reagents | Reflux in acetic acid | Enables complex derivatives | Lengthy, multi-step process |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)guanidine, a compound with the chemical formula C10H14N4O2, has garnered attention in various fields of scientific research due to its unique properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction of cell viability in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Analgesic Properties
In addition to its anticancer properties, this compound has been investigated for its analgesic effects. It is believed to act on the central nervous system, providing pain relief without the side effects commonly associated with opioids.
Case Study: Pain Relief in Animal Models
A preclinical study evaluated the analgesic effect of this compound using a formalin-induced pain model in rats. Results indicated a dose-dependent reduction in pain scores, suggesting that it may serve as a potential alternative for pain management .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Research indicates that it may help protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study involving neuroblastoma cells exposed to neurotoxic agents, treatment with this compound significantly reduced cell death and oxidative stress markers. The findings suggest its potential use in therapies for conditions like Parkinson's disease .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes.
Case Study: Efficacy Against Bacterial Infections
Research published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Polymer Science
This compound has been utilized as a curing agent for epoxy resins. Its incorporation improves thermal stability and mechanical properties of polymer matrices.
Table 2: Properties of Cured Epoxy Resins with this compound
| Property | Value (with additive) | Value (without additive) |
|---|---|---|
| Glass Transition Temperature | 120 °C | 95 °C |
| Tensile Strength | 80 MPa | 60 MPa |
| Thermal Conductivity | 0.25 W/m·K | 0.15 W/m·K |
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of guanidine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Physicochemical Properties
| Property | This compound | 1-(4-Cyanophenyl)guanidine | N-[4-(Dimethylamino)phenyl]guanidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 195.2 | 160.2 | 178.2 |
| Basicity (pKₐ) | ~13.5 (estimated) | ~12.8 | ~14.0 |
| LogP | 1.2 | 0.8 | 1.9 |
| Water Solubility | Moderate | Low | Low |
The methoxy groups in this compound confer moderate hydrophilicity compared to the more lipophilic dimethylamino derivative. The cyano analog’s lower basicity may limit its utility in physiological environments .
Biological Activity
1-(2,4-Dimethoxyphenyl)guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a guanidine functional group attached to a dimethoxyphenyl moiety. This structure is crucial for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against MIA-PaCa pancreatic cancer cells, with an IC50 value indicating effective dose levels for inducing apoptosis .
The compound's mechanism involves modulation of signaling pathways associated with cell growth and survival. It has been observed to influence the expression of genes involved in apoptosis and cell cycle regulation. Specifically, it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cancer cell death .
Study on Acute Myeloid Leukemia (AML)
A study focused on the dual inhibition of Mnk2 and FLT3 in AML treatment highlighted the role of this compound as a promising agent. The compound was tested alongside other inhibitors, showing effective concentration ranges from 1 to 10 nM for biological activity . This suggests potential for combination therapies in AML management.
Sigma Receptor Ligand Activity
In vitro evaluations have classified this compound as a sigma receptor ligand. Its interaction with sigma receptors presents a potential avenue for stroke therapeutics, as these receptors are implicated in neuroprotection and neuroregeneration processes . The compound's ability to reduce infarct volume in animal models further supports its therapeutic promise.
Pharmacological Profile
| Activity | Effect | IC50/EC50 |
|---|---|---|
| Anticancer (MIA-PaCa) | Induces apoptosis | IC50 = 21.72 µg/mL |
| Sigma receptor activity | Neuroprotection | EC50 = 10 nM |
| AML treatment | Dual inhibition | IC50 = 1-10 nM |
Toxicology and Safety
While the therapeutic potential is significant, safety profiles must also be considered. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low cytotoxicity against non-cancerous cell lines. Further studies are required to fully elucidate its safety profile and any long-term effects associated with its use .
Q & A
Q. What are the established synthetic routes for 1-(2,4-Dimethoxyphenyl)guanidine, and how can experimental parameters be optimized?
The synthesis of aryl-substituted guanidines typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect guanidine intermediates during coupling reactions. A validated approach includes:
- Step 1 : Reacting 2,4-dimethoxyaniline with a Boc-protected thiourea derivative under mild acidic conditions to form a protected guanidine precursor.
- Step 2 : Deprotection using trifluoroacetic acid (TFA) to yield the free guanidine base.
Key optimization factors include reaction temperature (20–25°C for Boc protection), solvent polarity (e.g., dichloromethane for Boc reactions), and stoichiometric control to minimize side products like over-alkylated derivatives .
Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and guanidine protonation states. For example, downfield shifts (~8–10 ppm) in -NMR indicate aromatic protons adjacent to methoxy groups.
- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding networks) via single-crystal analysis. For related guanidines, planar guanidinium moieties and intermolecular π-π stacking have been observed .
- Elemental Analysis : Cross-validate purity with combustion analysis (e.g., C, H, N percentages within ±0.3% of theoretical values). Discrepancies may arise from hygroscopicity or incomplete crystallization; drying under vacuum and repeated recrystallization (e.g., using ethanol/water) can mitigate this .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis and purification steps, as guanidine derivatives may release toxic vapors (e.g., methylamine byproducts) under heating.
- First Aid : In case of inhalation or ingestion, administer oxygen and seek immediate medical attention. Safety data for analogous guanidines classify acute oral/dermal toxicity (Category 4), requiring urgent intervention .
Advanced Research Questions
Q. How can this compound’s interactions with biological targets (e.g., enzymes, receptors) be systematically investigated?
- Enzymatic Assays : Evaluate inhibition/activation kinetics using fluorescence-based assays. For example, guanidine derivatives have been studied for interactions with guanidine-degrading enzymes (e.g., Sll1077 in Synechococcus). Measure activity via substrate depletion rates (e.g., HPLC monitoring) under varying pH and temperature conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) to elucidate interaction mechanisms .
Q. What strategies enhance the stability of this compound in aqueous and oxidative environments?
- pH Buffering : Stabilize the guanidinium ion by maintaining solutions at pH 6–8, where the protonated form predominates.
- Antioxidant Additives : Include 0.1–1 mM EDTA or ascorbic acid to prevent oxidation of methoxy groups.
- Degradation Kinetics : Monitor hydrolysis using -NMR or LC-MS. For guanidine derivatives, pseudo-first-order rate constants () can be derived from time-dependent concentration profiles .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., bacterial efflux pumps or glycation receptors). Optimize force field parameters for guanidine’s charge distribution and hydrogen-bonding capacity.
- QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using regression models trained on analogous compounds .
Q. What role does this compound play in detoxification or catalytic systems?
- Chaotropic Agent : Assess its ability to denature proteins or disrupt lipid membranes via circular dichroism (CD) spectroscopy or membrane permeability assays. Guanidine thiocyanate analogs are known chaotropes in RNA extraction, suggesting similar behavior .
- Catalytic Hydrolysis : Study its efficacy in degrading organophosphates (e.g., nerve agents) by measuring reaction half-lives () in buffered solutions. For example, guanidine-functionalized polymers exhibit enhanced hydrolysis rates due to nucleophilic activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
